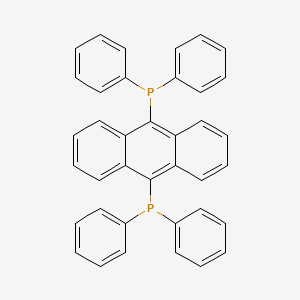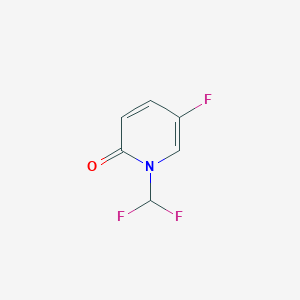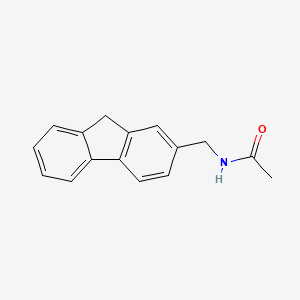
n-(9h-Fluoren-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((9H-Fluoren-2-yl)methyl)acetamide: is an organic compound with the molecular formula C16H15NO . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an acetamide group attached to the fluorene moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-((9H-Fluoren-2-yl)methyl)acetamide typically involves the reaction of 9H-fluorene-2-carboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with ammonia or an amine to form the final acetamide product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods: Industrial production of N-((9H-Fluoren-2-yl)methyl)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-((9H-Fluoren-2-yl)methyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of fluorenylmethylamine derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, resulting in the formation of substituted fluorenylacetamides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Fluorenylmethylamine derivatives.
Substitution: Substituted fluorenylacetamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-((9H-Fluoren-2-yl)methyl)acetamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various fluorene-based compounds, which are of interest in materials science and polymer chemistry.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of fluorescent probes and sensors due to its aromatic structure, which can exhibit fluorescence under certain conditions.
Medicine: N-((9H-Fluoren-2-yl)methyl)acetamide and its derivatives are investigated for their potential pharmacological activities. They are explored as candidates for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the manufacture of dyes, pigments, and advanced materials.
Wirkmechanismus
The mechanism of action of N-((9H-Fluoren-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The aromatic structure of the compound allows it to intercalate into DNA, potentially affecting gene expression and cellular processes. The acetamide group can also participate in hydrogen bonding interactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
- N-(9-Methyl-9H-fluoren-2-yl)acetamide
- N-(9-Ethyl-9H-fluoren-2-yl)acetamide
- N-(9-Isopropyl-9H-fluoren-2-yl)acetamide
Comparison: N-((9H-Fluoren-2-yl)methyl)acetamide is unique due to the presence of the acetamide group attached to the fluorene moiety. This structural feature imparts distinct chemical and physical properties to the compound, differentiating it from other fluorenyl derivatives. The specific arrangement of atoms in N-((9H-Fluoren-2-yl)methyl)acetamide allows for unique interactions with biological targets and chemical reagents, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
7145-84-8 |
|---|---|
Molekularformel |
C16H15NO |
Molekulargewicht |
237.30 g/mol |
IUPAC-Name |
N-(9H-fluoren-2-ylmethyl)acetamide |
InChI |
InChI=1S/C16H15NO/c1-11(18)17-10-12-6-7-16-14(8-12)9-13-4-2-3-5-15(13)16/h2-8H,9-10H2,1H3,(H,17,18) |
InChI-Schlüssel |
XOVGVKSRBJVNFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


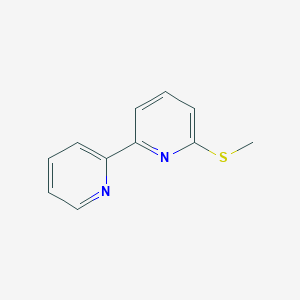

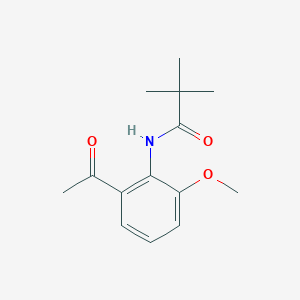
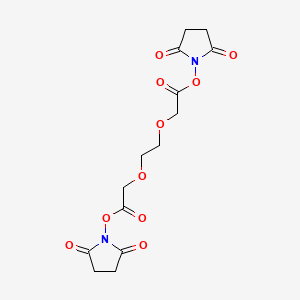
![(18S)-18-(trityloxymethyl)-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13132873.png)
